tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate
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Overview
Description
Tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate: is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a tert-butyl group, a piperidine ring, and a boronic acid derivative, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate typically involves multiple steps, starting with the appropriate precursors. One common approach is to start with tert-butyl 4-hydroxypiperidine-1-carboxylate and react it with a boronic acid derivative under specific conditions. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up, ensuring that the reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors or other advanced techniques to maintain consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The boronic acid derivative can be oxidized to form boronic esters or acids.
Reduction: : The piperidine ring can be reduced to form secondary or tertiary amines.
Substitution: : The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids.
Major Products Formed
The major products formed from these reactions include various boronic esters, amines, and substituted phenyl derivatives, which can be further utilized in other chemical syntheses.
Scientific Research Applications
Tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate: has several applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used in the development of bioactive molecules, potentially leading to new therapeutic agents.
Medicine: : Its derivatives may be explored for their medicinal properties, such as anti-inflammatory or anticancer activities.
Industry: : The compound's unique structure makes it valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, if used in medicinal applications, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate: can be compared with other similar compounds, such as:
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: : This compound is structurally similar but features a different boronic acid derivative.
Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: : Another related compound with an indazole ring instead of a phenyl group.
The uniqueness of This compound
Properties
IUPAC Name |
tert-butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32BNO5/c1-20(2,3)28-19(24)23-12-10-18(11-13-23)27-17-8-6-16(7-9-17)22-25-14-21(4,5)15-26-22/h6-9,18H,10-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZBXWREQRUMBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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